molecular formula C6H12O3 B6261676 propan-2-yl (2R)-2-hydroxypropanoate CAS No. 77027-85-1

propan-2-yl (2R)-2-hydroxypropanoate

Cat. No.: B6261676
CAS No.: 77027-85-1
M. Wt: 132.2
InChI Key:
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Description

Propan-2-yl (2R)-2-hydroxypropanoate, also known as isopropyl (2R)-2-hydroxypropanoate, is an ester compound derived from lactic acid and isopropanol. This compound is characterized by its chiral center at the second carbon of the lactic acid moiety, making it optically active. It is commonly used in various chemical and industrial applications due to its unique properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Propan-2-yl (2R)-2-hydroxypropanoate can be synthesized through the esterification of (2R)-2-hydroxypropanoic acid (lactic acid) with isopropanol. The reaction typically involves the use of an acid catalyst, such as sulfuric acid or p-toluenesulfonic acid, to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure the removal of water formed during the reaction, thus driving the equilibrium towards ester formation.

Industrial Production Methods

In an industrial setting, the production of this compound can be achieved through continuous esterification processes. This involves the use of large-scale reactors where lactic acid and isopropanol are continuously fed into the reactor, and the ester product is continuously removed. The use of a distillation column helps in the separation and purification of the ester from the reaction mixture.

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl (2R)-2-hydroxypropanoate undergoes various chemical reactions, including:

    Hydrolysis: In the presence of water and an acid or base catalyst, the ester can be hydrolyzed back to lactic acid and isopropanol.

    Transesterification: This reaction involves the exchange of the isopropyl group with another alcohol in the presence of a catalyst, forming a different ester.

    Reduction: The ester can be reduced to the corresponding alcohol using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions

    Hydrolysis: Acidic or basic conditions with water.

    Transesterification: Catalysts such as sodium methoxide or sulfuric acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products Formed

    Hydrolysis: Lactic acid and isopropanol.

    Transesterification: A new ester and isopropanol.

    Reduction: (2R)-2-hydroxypropanol and isopropanol.

Scientific Research Applications

Propan-2-yl (2R)-2-hydroxypropanoate has several applications in scientific research:

    Chemistry: Used as a chiral building block in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme-catalyzed reactions involving esters.

    Medicine: Investigated for its potential use in drug delivery systems due to its biocompatibility and biodegradability.

    Industry: Utilized as a solvent and intermediate in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of propan-2-yl (2R)-2-hydroxypropanoate involves its interaction with various molecular targets depending on its application. In enzymatic reactions, the ester can act as a substrate for esterases, which catalyze its hydrolysis to lactic acid and isopropanol. The chiral nature of the compound allows for enantioselective interactions with enzymes and receptors, making it valuable in stereospecific synthesis and drug development.

Comparison with Similar Compounds

Propan-2-yl (2R)-2-hydroxypropanoate can be compared with other esters derived from lactic acid, such as:

    Methyl (2R)-2-hydroxypropanoate: Similar in structure but with a methyl group instead of an isopropyl group. It has different physical properties and reactivity.

    Ethyl (2R)-2-hydroxypropanoate: Contains an ethyl group, leading to variations in boiling point and solubility.

    Butyl (2R)-2-hydroxypropanoate: With a butyl group, it exhibits different hydrophobicity and applications.

The uniqueness of this compound lies in its balance of hydrophilicity and hydrophobicity, making it suitable for a wide range of applications in both aqueous and organic environments.

Properties

CAS No.

77027-85-1

Molecular Formula

C6H12O3

Molecular Weight

132.2

Purity

95

Origin of Product

United States

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